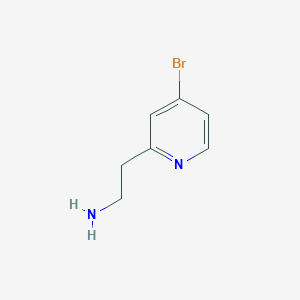

2-(4-Bromopyridin-2-YL)ethanamine

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Synthetic Chemistry

Halogenated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as crucial building blocks for a wide array of functional molecules. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically influences its electronic properties and reactivity, opening up diverse avenues for further chemical transformations. nih.govyoutube.com These derivatives are instrumental in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov

The carbon-halogen bond in these compounds provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov The position of the halogen on the pyridine ring is critical, dictating the regioselectivity of subsequent reactions. Specifically, the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh reaction conditions. nih.govyoutube.com Consequently, the development of selective halogenation methods for pyridines remains an active area of research. nih.govacs.org

Role of Ethanamine Scaffolds in Molecular Design

The ethanamine scaffold, a two-carbon chain with a terminal amine group, is a prevalent motif in a vast number of biologically active compounds and functional materials. nih.gov In medicinal chemistry, this structural unit is a key component of many neurotransmitters and their analogues, highlighting its importance in the design of drugs targeting the central nervous system. mdpi.com The primary aliphatic amine group of the ethanamine moiety is a versatile functional group that can participate in a wide range of chemical reactions, enabling the construction of diverse molecular libraries for drug discovery and material science. rsc.org

The flexibility of the ethyl chain and the nucleophilicity of the amine group allow for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. These properties are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. The integration of the ethanamine scaffold into more complex molecular frameworks, such as in 2-(4-Bromopyridin-2-YL)ethanamine, creates a molecule with dual functionality, offering multiple points for chemical modification and interaction with biological targets.

Structural Characteristics of this compound and its Research Relevance

This compound is a molecule that synergistically combines the key features of a halogenated pyridine and an ethanamine side chain. Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position and an ethanamine group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable intermediate in organic synthesis.

The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide variety of substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs. The ethanamine side chain at the 2-position provides a nucleophilic primary amine that can be readily functionalized to introduce diverse chemical entities, further expanding the accessible chemical space. The presence of both of these functional groups on the same pyridine scaffold offers significant opportunities for the construction of complex and diverse molecular architectures.

Below is a table summarizing some of the key physicochemical properties of a related compound, N-[(2-Bromopyridin-4-yl)methyl]ethanamine, which provides insight into the general characteristics of such molecules.

| Property | Predicted Value | Unit |

| Boiling Point | 272 - 279 | °C |

| Flash Point | 120 | °C |

| Melting Point | 64.0 | °C |

| Density | 1.34 | g/cm³ |

| Water Solubility | 0.274 | g/L |

| pKa Basic Apparent | 8.10 | |

| Data for N-[(2-Bromopyridin-4-yl)methyl]ethanamine epa.gov |

Overview of Research Areas Pertaining to this compound

The unique structural attributes of this compound make it a valuable tool in several areas of chemical research. Its primary application lies in its use as a versatile building block for the synthesis of more complex molecules. bldpharm.com

In medicinal chemistry, this compound serves as a key intermediate for the preparation of novel therapeutic agents. The ability to functionalize both the pyridine ring and the ethanamine side chain allows for the creation of libraries of compounds that can be screened for activity against a wide range of biological targets. For instance, related pyridine derivatives have been investigated for their potential in developing new pharmaceuticals. frontierspecialtychemicals.comgoogle.com

In the field of materials science, the incorporation of halogenated pyridine moieties into larger molecular structures can influence their electronic and photophysical properties. This makes compounds like this compound potentially useful in the design of new organic materials for applications in electronics and photonics.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINYVOMZFGIYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309586 | |

| Record name | 4-Bromo-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060808-84-5 | |

| Record name | 4-Bromo-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060808-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromopyridin 2 Yl Ethanamine and Analogues

Direct Synthetic Routes to the 2-(4-Bromopyridin-2-YL)ethanamine Core

The construction of the this compound framework can be achieved through various synthetic strategies. These routes often involve a sequence of reactions to introduce the bromo and ethanamine functionalities onto the pyridine (B92270) scaffold.

Strategies Involving Pyridine Ring Functionalization and Bromination

The introduction of a bromine atom at the C4 position of the pyridine ring is a critical step in the synthesis of this compound. Several methods have been developed for the bromination of pyridine and its derivatives. Direct bromination of pyridine is often challenging and can lead to a mixture of products. Therefore, more regioselective methods are typically employed.

One common strategy involves the diazotization of an aminopyridine precursor. For instance, 2-methyl-4-aminopyridine can be converted to 2-methyl-4-bromopyridine. This reaction is typically carried out by treating the aminopyridine with a diazotizing agent, such as sodium nitrite, in the presence of hydrobromic acid and bromine google.comchemicalbook.com.

Another approach is the halogen exchange reaction. Starting from a pre-functionalized pyridine, such as a chloropyridine, the chloro group can be substituted with a bromo group. Additionally, the synthesis of 4-bromopyridine (B75155) itself can be achieved from 4-aminopyridine through a diazotization reaction or by the bromination of pyridine under specific conditions chemicalbook.com.

The table below summarizes a representative bromination reaction.

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Methyl-4-aminopyridine | 1. 48% HBr, -5°C 2. Br2 3. NaNO2 (aq) | 2-Methyl-4-bromopyridine | 95% |

Approaches to Ethanamine Side Chain Introduction

The introduction of the ethanamine side chain at the C2 position of the 4-bromopyridine ring is a pivotal transformation. A common and effective strategy involves a two-step process starting from a 2-methylpyridine derivative, such as 4-bromo-2-methylpyridine.

The first step is the conversion of the methyl group into a cyanomethyl group (-CH2CN). This can be achieved by first halogenating the methyl group to a halomethyl group (e.g., -CH2Br) followed by nucleophilic substitution with a cyanide salt, such as potassium cyanide or sodium cyanide. The resulting intermediate is 2-(4-bromopyridin-2-yl)acetonitrile.

The second step is the reduction of the nitrile group to an amine. This transformation is crucial and requires conditions that selectively reduce the nitrile without affecting the bromo substituent on the pyridine ring. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is a common method. The selectivity can often be controlled by careful selection of the catalyst, solvent, and reaction conditions. For instance, the presence of an aryl bromide can be tolerated under certain nitrile reduction conditions nih.gov. Other reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes can also be employed, though chemoselectivity needs to be carefully considered nih.govorganic-chemistry.orgwikipedia.org.

The following table outlines the key steps for the introduction of the ethanamine side chain.

| Intermediate | Reagents and Conditions | Product |

| 4-Bromo-2-methylpyridine | 1. N-Bromosuccinimide (NBS), radical initiator 2. KCN or NaCN | 2-(4-Bromopyridin-2-yl)acetonitrile |

| 2-(4-Bromopyridin-2-yl)acetonitrile | H2, Raney Nickel or Pd/C | This compound |

Convergent and Linear Synthesis Pathways

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis involves the sequential modification of a single starting material. A plausible linear pathway for this compound would start with a simple substituted pyridine, for example, 2-methyl-4-nitropyridine. This would be followed by a series of steps:

Reduction of the nitro group to an amino group.

Diazotization and bromination of the amino group to introduce the bromo substituent.

Halogenation of the methyl group.

Cyanation to form the acetonitrile (B52724) intermediate.

Reduction of the nitrile to the final ethanamine product.

This step-by-step approach allows for the systematic construction of the molecule.

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. For this compound, a convergent approach is less commonly reported but could theoretically involve:

The synthesis of a 4-bromopyridine derivative with a suitable electrophilic site at the C2 position (e.g., 4-bromo-2-chloropyridine).

The separate preparation of a protected ethanamine nucleophile.

The coupling of these two fragments.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

Utilization of Substituted Pyridines

A variety of substituted pyridines can serve as precursors for the synthesis of the target compound. The selection of the starting material often dictates the synthetic strategy.

2-Amino-4-methylpyridine: This commercially available starting material is a valuable precursor as the amino group can be readily converted to a bromo group via a Sandmeyer-type reaction, and the methyl group provides a handle for the elaboration of the ethanamine side chain google.comchemicalbook.com.

4-Bromopyridine Hydrochloride: This compound can be used as a starting material where the C2 position is subsequently functionalized to introduce the ethanamine side chain chemicalbook.com.

2-Chloro-4-nitropyridine: This precursor can be used in a route where the chloro group is displaced or utilized in a cross-coupling reaction, and the nitro group is later converted to the bromo functionality or used as a directing group google.com.

4-Bromo-2-methylpyridine: As a key intermediate, this compound can be synthesized from other precursors or used directly if available. It already possesses the required bromine at the C4 position and a methyl group at C2 ready for functionalization chemicalbook.com.

The table below lists some common pyridine precursors and their potential roles in the synthesis.

| Precursor | Key Functional Groups | Potential Synthetic Utility |

| 2-Amino-4-methylpyridine | Amino, Methyl | Source of the pyridine ring; amino group for conversion to bromo; methyl group for side-chain elaboration. |

| 4-Bromopyridine Hydrochloride | Bromo | Provides the 4-bromopyridine core for subsequent C2 functionalization. |

| 2-Chloro-4-nitropyridine | Chloro, Nitro | Chloro for displacement/coupling; nitro as a precursor for other functional groups or as a directing group. |

Application of Ethanamine or Protected Ethanamine Equivalents

Directly introducing an ethanamine side chain can be challenging due to the reactivity of the amino group. Therefore, protected forms or synthetic equivalents of ethanamine are often used.

Cyanomethyl Group (-CH2CN): As discussed in section 2.1.2, the cyanomethyl group is an excellent precursor to the ethanamine side chain. The nitrile functionality is relatively stable under various reaction conditions used to modify the pyridine ring and can be selectively reduced to the primary amine in a final step nih.govorganic-chemistry.orgwikipedia.org. The use of cyanide sources like KCN or NaCN allows for the introduction of this two-carbon nitrogen-containing unit.

Protected Ethanamine Reagents: In a convergent approach, a protected ethanamine derivative, such as N-Boc-ethanamine or a phthalimide-protected ethanamine, could be used as a nucleophile to couple with an electrophilic pyridine derivative. The protecting group would then be removed in a final step to reveal the primary amine. This strategy prevents unwanted side reactions of the amino group during the coupling step.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, are central to the synthesis of substituted pyridines. These reactions facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for assembling the target molecule.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for creating C-N and C-C bonds. The Buchwald-Hartwig amination and various cross-coupling reactions are particularly relevant for synthesizing aminopyridine derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is exceptionally general, employing catalytic palladium with various electron-rich phosphine (B1218219) ligands and a strong base, such as sodium tert-butoxide, to ensure catalyst turnover. researchgate.net For a molecule like this compound, this method could be envisioned for coupling an amine-containing fragment to a pre-functionalized bromopyridine core. The development of specialized ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (DPPF) has expanded the reaction's scope to include primary amines, often leading to higher rates and better yields. wikipedia.org A practical application has been developed for the amination of 2-bromopyridines with volatile amines in sealed tubes, providing an efficient route to various aminopyridines. nih.gov

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Hiyama, and Sonogashira reactions are indispensable for forming C-C bonds. researchgate.netsemanticscholar.org These reactions could be used to build the ethylamine (B1201723) side chain or modify other positions on the pyridine ring. For instance, a Suzuki coupling could react a bromo-substituted pyridine with a boronic acid derivative containing the protected ethanamine moiety. mdpi.comnih.gov The reaction mechanism for these transformations typically involves an oxidative addition of the aryl halide to a Palladium(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

| Reaction Name | Bond Formed | Key Components | Catalyst System Example |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Aryl Halide, Amine, Base | Pd(OAc)₂, Phosphine Ligand (e.g., XPhos) |

| Suzuki Coupling | Carbon-Carbon (C-C) | Aryl Halide, Boronic Acid, Base | Pd(PPh₃)₄, K₃PO₄ |

| Hiyama Coupling | Carbon-Carbon (C-C) | Aryl Halide, Organosilane, Fluoride Source | PdCl₂, PCy₃, TBAF |

This table provides an overview of key palladium-catalyzed reactions applicable to the synthesis of substituted pyridines.

While palladium is dominant, other transition metals also catalyze crucial transformations for synthesizing substituted pyridines.

Copper-catalyzed reactions , particularly the Goldberg reaction, offer a valuable, often more economical, alternative to palladium for C-N bond formation. nih.gov A developed synthesis of 2-N-substituted aminopyridines uses a copper iodide (CuI) and 1,10-phenanthroline catalyst system to couple 2-bromopyridine with various amides. researchgate.net This method can be performed on a multi-gram scale with high yields. nih.gov

Rhodium (Rh), Iridium (Ir), Ruthenium (Ru), and Cobalt (Co) have also been employed in the functionalization of N-aryl-2-aminopyridines. rsc.orgnih.gov These metals can form stable complexes with the pyridine nitrogen, facilitating chelation-assisted C-H bond activation and subsequent annulation or functionalization reactions. nih.gov For example, Rh(III) catalysts have been used to perform a (3+3)-cycloaddition with N-aryl-2-aminopyridines and acrylates to synthesize N-(2-pyridyl)quinolones. nih.gov

When a molecule contains multiple reactive sites, such as two different halogen atoms or a halogen and another functional group, chemo- and regioselectivity become critical. The goal is to direct the reaction to the desired position while leaving other parts of the molecule untouched.

In di- or poly-halogenated pyridines, the choice of catalyst and reaction conditions can allow for selective functionalization at one position over another. For instance, in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a chemoselective Suzuki-Miyaura cross-coupling was achieved at the C-2 iodo position while leaving a C-4 chloro group intact. nih.gov The selectivity is often governed by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl) towards oxidative addition to the metal center.

The choice of ligand is also crucial. Different ligands can impart distinct steric and electronic properties to the metal catalyst, thereby influencing which reactive site is favored. nih.gov For example, in the palladium-catalyzed coupling of 3-halo-2-aminopyridines, the use of specific ligands like RuPhos and BrettPhos was found to be critical for achieving high efficiency and overcoming challenges such as catalyst inhibition by the substrate's amino group. nih.gov Regioselectivity can also be influenced by the inherent electronic properties of the pyridine ring and the directing effects of existing substituents. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity requires careful optimization of various reaction parameters. The interplay between solvent, temperature, and pressure can dramatically influence reaction outcomes.

The choice of solvent is critical as it can affect reactant solubility, catalyst stability, and reaction rates. In palladium-catalyzed couplings, polar aprotic solvents like dioxane, toluene, and dimethylformamide (DMF) are commonly used. nih.govnih.gov

A screening study for an efficient Buchwald-Hartwig amination identified toluene as a superior solvent when paired with specific ligands and bases. nih.gov In some cases, the addition of a co-solvent can be beneficial. For example, adding a small amount of ethanol to a reaction mixture can enhance the solubility of certain reagents, leading to improved yields. researchgate.net However, using ethanol as the sole solvent might lead to undesirable side reactions or low conversion, indicating its role is primarily as a solubilizing agent. researchgate.net The development of reactions in greener solvents, such as water using micellar catalysis, is also an area of active research. escholarship.org

Temperature is a key parameter for controlling reaction kinetics. Most cross-coupling reactions require heating to proceed at a reasonable rate. For example, Suzuki couplings involving bromopyridines are often run at temperatures between 75 °C and 110 °C. mdpi.comorgsyn.org However, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts, reducing both yield and purity. researchgate.net Therefore, finding the optimal temperature that balances reaction rate with product stability is essential.

Pressure is typically a significant factor only when volatile reagents or gaseous products are involved. A notable example is the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, where the reactions are conducted in sealed tubes. researchgate.netnih.gov The sealed vessel allows the reaction to be heated above the boiling point of the amine, increasing its concentration in the reaction mixture and driving the reaction to completion, which would not be possible under atmospheric pressure.

The following table illustrates a hypothetical optimization process based on common findings in the literature.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | XPhos | NaOt-Bu | Dioxane | 80 | 75 |

| 3 | Pd₂(dba)₃ (1) | XPhos | NaOt-Bu | Toluene | 80 | 88 |

| 4 | Pd₂(dba)₃ (1) | XPhos | NaOt-Bu | Toluene | 100 | 92 |

| 5 | Pd₂(dba)₃ (1) | XPhos | NaOt-Bu | Toluene | 120 | 85 (decomposition observed) |

This interactive table demonstrates how systematic changes to reaction parameters can be used to optimize the yield of a desired product.

Catalyst and Ligand Screening

In the context of synthesizing substituted pyridines, reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are of significant importance. Research into the synthesis of related aminopyridine structures has demonstrated the efficacy of various palladium catalysts and phosphine-based ligands.

For instance, in the Buchwald-Hartwig amination of 2-bromopyridines with various amines, a screening of different palladium sources and ligands is typically performed to optimize reaction conditions. While specific data for the direct synthesis of this compound via this method is not extensively detailed in publicly available literature, analogous reactions provide valuable insights. For the amination of 3-bromo-2-aminopyridine with morpholine, a study identified that ligands such as RuPhos and SPhos, in combination with a palladium source like Pd₂(dba)₃, afforded high yields of the desired product. The use of pre-catalysts, such as those derived from RuPhos, also proved to be highly effective. nih.gov

The following table summarizes the performance of different ligands in a representative palladium-catalyzed C,N-cross coupling reaction of 3-bromo-2-aminopyridine with morpholine, which serves as a model for the types of screening studies employed in this area of synthesis. nih.gov

| Ligand | Catalyst System | Yield (%) |

| RuPhos (L3) | Pd₂(dba)₃ / Ligand | 71 |

| SPhos (L4) | Pd₂(dba)₃ / Ligand | 76 |

| BINAP (L9) | Pd₂(dba)₃ / Ligand | 71 |

| RuPhos-precatalyst (Pre-L3) | Precatalyst | 83 |

Yields were determined by GC analysis using dodecane as an internal standard. nih.gov

Similarly, for Suzuki-Miyaura coupling reactions involving bromopyridines, the choice of ligand can significantly influence the outcome. While detailed screening tables for the specific synthesis of a 2-alkyl-4-bromopyridine are scarce, studies on the coupling of 2,4-dibromopyridine have shown that the regioselectivity of the reaction can be controlled by the choice of catalyst and ligands. For example, the use of Pd(PPh₃)₄ has been shown to favor coupling at the 2-position of 2,4-dibromopyridine. researchgate.net

Workup and Isolation Procedures

The purification of the target compound, this compound, from the reaction mixture is a critical step to obtain a product of high purity. The workup and isolation procedures are tailored to the specific reaction conditions and the physicochemical properties of the product and byproducts. Common techniques employed include extraction, chromatography, and recrystallization.

Following a typical cross-coupling reaction, the initial workup often involves quenching the reaction with an aqueous solution, such as saturated aqueous sodium bicarbonate, to neutralize any remaining acidic or basic reagents. nih.gov The product is then extracted from the aqueous phase into an organic solvent like ethyl acetate. The combined organic layers are subsequently washed with water and brine to remove any water-soluble impurities. nih.gov

For the purification of aminopyridine derivatives, flash chromatography is a widely used technique. The choice of the stationary phase and the eluent system is crucial for achieving good separation. While silica gel is a common stationary phase, for certain aminopyridines, Florisil (a magnesium silicate gel) can be an effective alternative, as the product may elute later, allowing for better separation from less polar impurities. nih.gov The eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the polarity being gradually increased to elute the desired compound. nih.gov

In some instances, a preliminary purification step can be performed before chromatography. This may involve dissolving the crude material in a solvent mixture with the highest possible ratio of a non-polar solvent (like hexane) that still allows for solubility, followed by washing with water. This can help to remove highly polar impurities. nih.gov

After chromatographic purification, the fractions containing the pure product are combined and the solvent is removed under reduced pressure. If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be performed to further enhance its purity.

For example, a general procedure for the workup of a reaction producing an aminopyridine derivative involves the following steps:

Neutralization of the reaction mixture with saturated aqueous sodium bicarbonate. nih.gov

Extraction of the product into an organic solvent (e.g., ethyl acetate). nih.gov

Washing the combined organic extracts with water and brine. nih.gov

Drying the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄). nih.gov

Concentration of the solution in vacuo to obtain the crude product. nih.gov

Purification by flash chromatography on Florisil or silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane). nih.gov

The purity of the final isolated product is then typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactivity and Transformation Pathways of 2 4 Bromopyridin 2 Yl Ethanamine

Reactivity at the Bromine Atom (C-Br Bond)

The carbon-bromine (C-Br) bond on the pyridine (B92270) ring is a key site for chemical modifications. The electron-withdrawing nature of the pyridine ring influences the reactivity of this bond, making it susceptible to several types of reactions.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring can be displaced by various nucleophiles. pearson.comresearchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the pyridine ring. The reaction of 2-halopyridinium compounds with sulfur nucleophiles has been shown to proceed efficiently at room temperature. chemrxiv.org For instance, amines and thiols can act as nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. chemrxiv.orgmdpi.com The reaction of 3-bromo-4-nitropyridine (B1272033) with amines can sometimes lead to unexpected nitro-group migration products in addition to the expected nucleophilic substitution products. clockss.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in 2-(4-Bromopyridin-2-yl)ethanamine serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govfishersci.co.uk It is a widely used method for creating biaryl structures. nih.govmdpi.com The efficiency of the Suzuki-Miyaura reaction can be high, providing a versatile route to a wide range of substituted pyridines. nih.govnih.gov

| Reactants | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 3-bromo-2,1-borazaronaphthalenes, Potassium alkenyltrifluoroborates | Palladium catalyst | Not specified | Not specified | Alkenyl-substituted azaborines | Up to 90% | nih.gov |

| Aryl or heteroaryl bromide, 2-pyridylboronate | Pd2dba3 | KF | Dioxane | Biaryl | Good to excellent | nih.gov |

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a new C-C bond, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium species and requires a base. wikipedia.orgresearchgate.net The reaction is known for its high trans-selectivity. organic-chemistry.orgresearchgate.net

| Reactants | Catalyst | Base | Solvent | Product | Reference |

| Unsaturated halide, Alkene | Palladium catalyst | Triethylamine (B128534) | Not specified | Substituted alkene | wikipedia.org |

| Iodobenzene, Styrene | Palladium chloride | Potassium acetate | Methanol | Stilbene | wikipedia.org |

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnrochemistry.com It is a reliable method for the synthesis of arylalkynes. libretexts.orgscirp.org The reaction can be performed under mild conditions and tolerates a wide variety of functional groups. wikipedia.orgnrochemistry.com

| Reactants | Catalyst/Co-catalyst | Base | Solvent | Product | Yield | Reference |

| 2-amino-3-bromopyridine, Terminal alkyne | Pd(CF3COO)2 / CuI | Et3N | DMF | 2-amino-3-alkynyl pyridine | Up to 96% | scirp.org |

| Aryl halide, Terminal alkyne | Pd(PPh3)2Cl2 / CuI | Diisopropylamine | THF | Coupled product | 89% | nrochemistry.com |

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. rsc.orgnih.gov This method is particularly useful for forming C-C bonds with sp3-hybridized carbon atoms. nih.gov

| Reactants | Catalyst | Additive | Product | Reference |

| Z-alkenyl halides, Organozinc halide | PdCl2(PPh3)2 | TMEDA | Adduct with retained stereochemistry | nih.gov |

| 1-bromo-4-methoxybenzene, n-decylzinc iodide | Not specified | Not specified | Low conversion | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. chemspider.comnih.govwikipedia.org This reaction is highly effective for the synthesis of a wide variety of aryl amines from 2-bromopyridines. nih.govamazonaws.com The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgresearchgate.net

While less common than C-C and C-N bond-forming reactions, palladium-catalyzed methods can also be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds from aryl halides. These reactions typically involve coupling with alcohols, phenols, or thiols. For instance, the reaction of 2-halopyridinium ketene (B1206846) hemiaminals with thiols can readily form 2-thiopyridines. chemrxiv.org

Reductive Debromination Strategies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. One common method is microbial reductive debromination, which has been observed for brominated aromatic compounds. nih.gov

Reactivity of the Ethanamine Moiety (-CH2CH2NH2)

The primary amine group is a versatile functional handle, susceptible to a wide range of nucleophilic reactions.

Amine Functionalization Reactions (e.g., Acylation, Alkylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The primary amine can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction with an acyl chloride in the presence of a base like triethylamine would yield an N-acylated derivative. While specific literature on the acylation of this compound is scarce, the reactivity is analogous to that of other primary amines.

Illustrative Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2-(4-bromopyridin-2-yl)ethyl)acetamide |

Alkylation: The amine group can undergo mono- or di-alkylation with alkyl halides. The degree of alkylation can be controlled by the stoichiometry of the reactants. The reaction of 2-(pyridin-2-yl)ethylamine with 2-(chloromethyl)pyridine, for example, yields the secondary amine N-(pyridin-2-ylmethyl)-2-(pyridin-2-yl)ethylamine. researchgate.net A similar reactivity pattern is expected for this compound.

Representative Alkylation Reactions

| Reactant | Reagent | Product (Mono-alkylation) |

|---|---|---|

| This compound | Methyl iodide | N-methyl-2-(4-bromopyridin-2-yl)ethanamine |

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is a common method for the protection of amines or for the introduction of a sulfonyl group for various synthetic purposes. General procedures for the sulfonylation of pyridine derivatives are well-established. mdpi.com

Typical Sulfonylation Reaction

| Reactant | Reagent | Product |

|---|

Formation of Schiff Bases and Imines

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. frontierspecialtychemicals.com The formation of Schiff bases from 2-aminopyridine (B139424) derivatives with various aldehydes is a well-documented transformation. frontierspecialtychemicals.comorganic-chemistry.org

Schiff Base Formation with Aromatic Aldehydes

| Reactant | Reagent | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-2-(4-bromopyridin-2-yl)ethanamine |

Cyclization Reactions Involving the Amine Group

Plausible Cyclization Pathways

| Reaction Type | Reactant/Intermediate | Product |

|---|---|---|

| Pictet-Spengler Reaction | This compound and an aldehyde | Tetrahydro-β-carboline analogue |

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is basic and can act as a nucleophile, leading to reactions at the nitrogen center.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). chemicalbook.com The resulting N-oxides have altered electronic properties and can be useful intermediates for further functionalization of the pyridine ring. researchgate.net For example, the synthesis of 4-bromopyridine (B75155) N-oxide from 4-bromopyridine is a known procedure. nih.gov

N-Oxidation Reaction

| Reactant | Reagent | Product |

|---|

Spectroscopic and Structural Elucidation of 2 4 Bromopyridin 2 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of the proton (¹H) and carbon-¹³ (¹³C) spectra, supplemented by two-dimensional (2D) techniques, allows for a complete assignment of all atoms and their connectivity in 2-(4-Bromopyridin-2-YL)ethanamine.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the four protons of the ethylamine (B1201723) side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine substituent, and the electron-donating nature of the amino group.

The pyridine ring protons are in different electronic environments and thus have different chemical shifts.

The proton at the C-6 position (H-6) is adjacent to the ring nitrogen and is expected to be the most downfield of the aromatic signals. It should appear as a doublet due to coupling with H-5.

The proton at the C-5 position (H-5) is coupled to both H-6 and H-3. However, the four-bond coupling to H-3 is typically small. It is expected to appear as a doublet of doublets, or more simply, a doublet if the long-range coupling is not resolved.

The proton at the C-3 position (H-3) is adjacent to the ethylamine substituent and should appear as a singlet or a finely split doublet due to a small four-bond coupling to H-5.

The ethylamine side chain gives rise to two signals, which are expected to be triplets due to coupling with each other.

The methylene (B1212753) protons adjacent to the pyridine ring (-CH₂-Ar) will be slightly downfield compared to the methylene protons adjacent to the amine group.

The methylene protons adjacent to the primary amine (-CH₂-NH₂) will be further upfield.

The amine (-NH₂) protons can appear as a broad singlet and their chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-6 | ~8.3-8.4 | Doublet (d) | JH6-H5 ≈ 5-6 |

| H-5 | ~7.4-7.5 | Doublet (d) or Doublet of Doublets (dd) | JH5-H6 ≈ 5-6 |

| H-3 | ~7.2-7.3 | Singlet (s) or finely split doublet | - |

| Ar-CH₂- | ~3.0-3.2 | Triplet (t) | J ≈ 6-7 |

| -CH₂-NH₂ | ~2.9-3.1 | Triplet (t) | J ≈ 6-7 |

| -NH₂ | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | - |

| Predicted data based on analogous compounds and spectroscopic principles. chemicalbook.comdocbrown.infochemicalbook.comchemicalbook.com |

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the bromine atom and the nitrogen atoms of the pyridine ring and the amine group. docbrown.info

Pyridine Carbons : The carbon atom attached to the bromine (C-4) will be significantly affected by the halogen's electronegativity and heavy atom effect. The carbon atom at the C-2 position, bonded to the ethylamine side chain, and the C-6 carbon, adjacent to the nitrogen, are expected to be the most downfield among the ring carbons. nih.govchemicalbook.com

Ethylamine Carbons : The two aliphatic carbons of the side chain will appear in the upfield region of the spectrum. The carbon adjacent to the pyridine ring (Ar-CH₂) is expected at a slightly different shift than the carbon adjacent to the amino group (-CH₂-NH₂). docbrown.info

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-6 | ~150-151 |

| C-4 | ~130-132 |

| C-3 | ~127-128 |

| C-5 | ~124-125 |

| Ar-CH₂- | ~40-42 |

| -CH₂-NH₂ | ~38-40 |

| Predicted data based on analogous compounds and spectroscopic principles. docbrown.infonih.govchemicalbook.com |

To confirm the assignments made from 1D NMR spectra and to unambiguously establish the substitution pattern, a suite of 2D NMR experiments is employed. bas.bg

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, it would show a critical correlation between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency. It would also show a correlation between the two methylene groups of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each proton to its corresponding carbon in the framework.

The protons of the Ar-CH₂ group correlating to the C-2 and C-3 carbons of the pyridine ring.

The H-3 proton correlating to C-2, C-4, and C-5.

The H-5 proton correlating to C-3, C-4, and C-6. These correlations unequivocally confirm the placement of the ethylamine group at the C-2 position and the bromine atom at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space correlations between protons that are physically close to each other. It would show a correlation between the Ar-CH₂ protons and the H-3 proton of the pyridine ring, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and offers structural clues based on its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion [M+H]⁺, with two peaks of nearly equal intensity separated by two mass units.

| Ion Formula | Isotope | Calculated Exact Mass |

| [C₇H₉⁷⁹BrN₂ + H]⁺ | ⁷⁹Br | 200.0025 |

| [C₇H₉⁸¹BrN₂ + H]⁺ | ⁸¹Br | 202.0005 |

| Calculated values for the protonated molecular ion. |

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion fragments in a predictable manner, providing a "fingerprint" that helps confirm the structure.

The fragmentation of this compound is dominated by cleavages related to the stable aromatic ring and the functional groups. libretexts.org

Alpha-Cleavage : The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orgnih.gov In this case, cleavage of the bond between the two methylene groups would lead to the formation of a stable [CH₂NH₂]⁺ ion at m/z 30.

Benzylic-type Cleavage : Cleavage of the bond between the ethylamine side chain and the pyridine ring is also a likely pathway. This would result in the loss of a •CH₂CH₂NH₂ radical and the formation of a 4-bromopyridinium ion.

Loss of Bromine : The C-Br bond can cleave to lose a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.

Fragmentation of the Side Chain : Another prominent fragmentation pathway involves the cleavage of the C-C bond of the ethylamine side chain, leading to the formation of a stable benzyl-like cation, [C₅H₃BrN-CH₂]⁺. This is often a dominant fragmentation pathway for similar structures. nih.gov

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 200/202 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺) |

| 170/172 | [C₆H₅BrN]⁺ | Loss of •CH₂NH₂ |

| 121 | [C₇H₉N₂]⁺ | Loss of •Br |

| 30 | [CH₄N]⁺ | Alpha-cleavage to form [CH₂NH₂]⁺ |

| Predicted fragmentation based on general principles and data from analogous compounds. libretexts.orgnih.govnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: a primary amine, an ethyl chain, and a 4-bromopyridine (B75155) ring.

Primary amines (R-NH₂) typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which are sharper and less intense than the broad O-H bands of alcohols. pressbooks.publibretexts.org One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode. pressbooks.publibretexts.org The C-H stretching vibrations of the ethyl chain and the pyridine ring are expected in the 2850-3100 cm⁻¹ range. pressbooks.pubvscht.cz Specifically, aromatic C-H stretches usually appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz

The pyridine ring, being an aromatic heterocycle, will display C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often below 800 cm⁻¹. The presence of these characteristic bands in an IR spectrum would confirm the presence of the respective functional groups within the molecule.

Below is a table summarizing the expected IR absorption ranges for the key functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Bromoalkane | C-Br Stretch | < 800 |

This table is generated based on typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions are crucial for the stability of the crystal structure. For molecules like this compound, hydrogen bonding is expected to be a significant interaction. The primary amine group can act as a hydrogen bond donor, forming N-H···N or N-H···Br interactions with neighboring molecules.

In the crystal structures of similar nitrogen-containing heterocyclic compounds, various intermolecular interactions such as C-H···π, π-π stacking, and N···N interactions have been observed to play a significant role in the crystal packing. researchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, providing insights into the dominant forces within the crystal. researchgate.netnih.gov For example, in some structures, molecules are linked into dimers or chains through hydrogen bonds, which are then further connected by other weaker interactions to form a three-dimensional network. researchgate.netnih.gov

The molecule this compound itself is not chiral. However, if a derivative of this compound is synthesized that contains a stereocenter, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by using a chiral derivatizing agent or by anomalous dispersion effects if a heavy atom is present in the crystal structure. The determination of the absolute configuration is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. As this compound lacks a chiral center, this subsection is not directly applicable to the parent compound but is a crucial consideration for its chiral derivatives.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Chiroptical Methods)

Beyond IR and X-ray crystallography, other spectroscopic techniques provide valuable information about the electronic properties of this compound and its derivatives.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic systems like the pyridine ring in this compound are expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the aromatic ring. For example, theoretical studies on similar molecules have shown how the solvent environment can affect the UV-Vis spectrum. researchgate.net The UV-Vis spectrum of a related compound, 2-(4-Cyanophenylamino) acetic acid, was recorded in the 200–700 nm range to study its electronic properties. nih.gov

Chiroptical Methods: For chiral derivatives of this compound, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration and study conformational changes in solution. Since the parent compound is achiral, it will not exhibit a CD or ORD spectrum.

Computational and Theoretical Investigations of 2 4 Bromopyridin 2 Yl Ethanamine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties from first principles.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (GH-L) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For 2-(4-bromopyridin-2-yl)ethanamine, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the lone pair of the ethylamine (B1201723) nitrogen, while the LUMO would be centered on the pyridine ring, influenced by the electron-withdrawing bromine atom. The precise energies and distributions would be determined by DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net These calculations would also reveal the distribution of electrostatic potential, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and kinetic stability |

Molecular Geometry Optimization and Conformation Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This is achieved through geometry optimization, a computational process that systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. researchgate.net For a flexible molecule like this compound, which has a rotatable bond between the pyridine ring and the ethylamine side chain, conformational analysis is crucial. nih.gov

This analysis involves calculating the relative energies of different rotational isomers (conformers) to identify the global minimum on the potential energy surface. The results would indicate the preferred orientation of the ethylamine group relative to the pyridine ring. Studies on related molecules, such as tris[(6-bromopyridin-2-yl)methyl]amine, have used X-ray diffraction to determine solid-state geometry, revealing details like trigonal pyramidal nitrogen centers and specific C-Br bond lengths (approx. 1.905–1.920 Å). nih.gov Computational optimization of this compound would yield a comprehensive set of structural parameters.

Table 2: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (side chain) | ~1.53 Å |

| Bond Angle | C-C-N (side chain) | ~110° |

| Dihedral Angle | Br-C-C-C (ring) | ~180° |

Note: This table presents expected values based on data from analogous structures like those in reference nih.gov. Specific calculations for this compound are required for precise values.

Spectroscopic Property Prediction

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be used to interpret or verify experimental results. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net These theoretical spectra help in assigning the various vibrational modes of the molecule, such as the C-Br stretching, N-H bending, and pyridine ring vibrations. semanticscholar.org

Furthermore, magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org These predictions are invaluable for confirming the structure of synthesized compounds by comparing the theoretical spectrum to the one obtained experimentally. Time-dependent DFT (TD-DFT) can also be employed to predict electronic transitions, corresponding to UV-Visible absorption spectra. researchgate.net

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing details that are often impossible to observe directly in the lab.

Transition State Analysis for Key Transformations

For any chemical reaction, the transformation from reactants to products proceeds through a high-energy species known as the transition state. Locating the geometry of this transition state is a primary goal of reaction mechanism studies. For this compound, a key transformation could be a nucleophilic substitution at the carbon bearing the bromine atom. Computational methods can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. masterorganicchemistry.com

The analysis would confirm the nature of the transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. For instance, in an SN2 reaction, the calculation would model the backside attack of the nucleophile, leading to a trigonal bipyramidal transition state. masterorganicchemistry.com

Energy Profiles and Kinetic Parameters

Once the structures of the reactants, products, and transition state(s) are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile maps the energy of the system as the reaction progresses, with the peak of the profile representing the transition state energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. researchgate.net

By calculating these energy profiles, chemists can predict which reaction pathways are most favorable and estimate kinetic parameters. This allows for a deeper understanding of the molecule's reactivity in various chemical environments. For example, a computed energy profile for the substitution of the bromine atom would quantify the energy barrier that must be overcome for the reaction to occur, providing insight into the conditions required to effect the transformation.

Intermolecular Interactions and Hydrogen Bonding Studies

The molecular structure of this compound, featuring a primary amine group, a pyridine ring, and a bromine substituent, suggests a high propensity for engaging in a variety of intermolecular interactions. These forces are crucial in determining the compound's physical properties, crystal packing, and its interactions in a biological context. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the nature and strength of these interactions.

The primary amine (-NH2) group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This duality allows for the formation of robust intermolecular hydrogen bonds, such as N-H···N, which are a recurring motif in the crystal structures of related nitrogen-containing heterocyclic compounds. For instance, studies on silylated 2-aminopyrimidines have shown the prevalence of intermolecular N-H···N bridges that dictate their solid-state structures. scirp.org Similarly, research on other aminopyridine derivatives has highlighted the formation of Watson-Crick-like base pairing through hydrogen bonds. ekb.eg

Beyond conventional hydrogen bonding, the presence of a bromine atom introduces the possibility of halogen bonding. Halogen bonds (C-Br···X, where X is a Lewis base) are non-covalent interactions that can play a significant role in crystal engineering and molecular recognition. Theoretical studies on 4-bromopyridinium derivatives have investigated the role of C–Br⋯F halogen bonding in their supramolecular assembly. nih.gov In the case of this compound, C-Br···N or C-Br···Br interactions could be anticipated in its condensed phases.

Furthermore, non-classical hydrogen bonds, such as C-H···Br and C-H···π interactions involving the pyridine ring, are also plausible. Hirshfeld surface analysis and 2-D fingerprint plots are computational techniques often employed to visualize and quantify these weaker interactions, as demonstrated in studies of other organic-inorganic hybrid materials. frontierspecialtychemicals.com

To illustrate the type of data that would be obtained from a computational study on the hydrogen bonding of this compound, a hypothetical data table is presented below. This table is based on typical values found in computational studies of similar molecules.

| Hypothetical Hydrogen Bond Parameters for this compound Dimers (DFT Calculation) | |

| Interaction Type | Calculated Bond Distance (Å) |

| N-H···N (amine to pyridine) | 2.05 |

| C-H···Br (pyridine to bromo) | 2.98 |

| N-H···Br (amine to bromo) | 2.85 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Ligand-Metal Interaction Studies (in the context of coordination chemistry)

The structure of this compound makes it an excellent candidate as a bidentate ligand in coordination chemistry. The pyridine nitrogen and the nitrogen of the primary amine can chelate to a metal center, forming a stable five-membered ring. This chelating behavior is a common feature of ligands containing the 2-(aminoalkyl)pyridine moiety.

Computational studies are invaluable for predicting the coordination geometry, stability, and electronic properties of metal complexes. DFT calculations can be used to optimize the geometry of the complex, determine bond lengths and angles between the ligand and the metal, and calculate the binding energy.

Studies on related ligands provide insight into the potential coordination behavior of this compound. For example, tris[(6-bromopyridin-2-yl)methyl]amine, a tripodal ligand with similar bromo-substituted pyridine units, is known to form stable complexes with various metal ions, including copper, iron, and chromium. researchgate.netnih.gov The coordination of such ligands can lead to five- or six-coordinate complexes with interesting catalytic or biological properties. researchgate.netnih.gov

The electronic properties of the resulting metal complex can also be investigated using computational methods. Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra of the complex, while analysis of the molecular orbitals (HOMO and LUMO) can provide insights into charge transfer processes within the molecule.

The nature of the metal-ligand bond can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which can quantify the donor-acceptor interactions between the ligand's lone pairs and the metal's empty orbitals.

A hypothetical data table is provided below to illustrate the kind of information that would be generated from a computational study on a metal complex of this compound, for instance, with a Copper(II) ion.

| Hypothetical Parameters for a [Cu(this compound)2]2+ Complex (DFT Calculation) | |

| Parameter | Calculated Value |

| Cu-N (pyridine) bond length (Å) | 2.02 |

| Cu-N (amine) bond length (Å) | 2.08 |

| N(pyridine)-Cu-N(amine) bond angle (°) | 82.5 |

| Ligand Binding Energy (kcal/mol) | -25.7 |

| HOMO-LUMO Gap (eV) | 3.15 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for a metal complex of this compound.

Applications of 2 4 Bromopyridin 2 Yl Ethanamine in Advanced Organic Synthesis and Material Precursor Chemistry

Building Block in the Synthesis of Complex Organic Architectures

The bifunctional nature of 2-(4-Bromopyridin-2-YL)ethanamine, possessing both a nucleophilic amino group and a pyridine (B92270) ring amenable to cross-coupling reactions, makes it a strategic component in the assembly of intricate organic structures.

Construction of Heterocyclic Systems

The presence of the primary amine and the reactive bromopyridine core in this compound facilitates its use in the synthesis of various heterocyclic systems. The amino group can readily participate in condensation reactions with carbonyl compounds or undergo cyclization reactions to form new rings. For instance, it can serve as a key intermediate in the formation of fused heterocyclic systems, which are common scaffolds in biologically active molecules. The synthesis of thiazolopyridine derivatives, which have shown a wide range of biological activities including anti-hypertensive and anti-cancer properties, often involves the use of substituted pyridine precursors. researchgate.net The ethylamine (B1201723) side chain can be elaborated to construct fused ring systems, while the brominated pyridine core allows for further functionalization.

Formation of Polyaromatic Compounds

The bromine atom on the pyridine ring of this compound is a key functional group for its use in the synthesis of polyaromatic compounds. This bromine atom allows the molecule to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds and assembling complex aromatic architectures. For example, coupling with arylboronic acids (Suzuki reaction) can introduce additional aromatic rings, leading to the formation of extended π-conjugated systems. nih.gov These polyaromatic structures are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of polyaromatic cyclophanes, for instance, often utilizes brominated aromatic precursors in palladium-catalyzed coupling reactions to build the complex three-dimensional structure. nih.gov

Precursor for Advanced Ligand Design in Catalysis

The ability of this compound to be readily modified makes it an excellent precursor for the design and synthesis of novel ligands for catalysis. The pyridine nitrogen and the side-chain amine can act as donor atoms to coordinate with metal centers, forming stable metal complexes.

Synthesis of Novel Chelating Ligands

Chelating ligands, which bind to a central metal atom through two or more donor atoms, are crucial in coordination chemistry and catalysis. The structure of this compound provides a straightforward entry to bidentate ligands. The amino group can be derivatized, for example, through Schiff base condensation with aldehydes or ketones, to create a wide variety of chelating ligands with different steric and electronic properties. researchgate.net The resulting N,N' or N,O-type ligands can then be used to form stable complexes with a range of transition metals. The bromine atom can be retained for further post-complexation modifications or replaced through cross-coupling reactions to tune the ligand's properties. The synthesis of nitrogen-rich macrocyclic ligands for the chelation of metal ions often involves the strategic use of building blocks containing amine and pyridine functionalities. science.gov

Investigation of Ligand Effects on Catalytic Activity and Selectivity

The modular nature of ligands derived from this compound allows for systematic studies of ligand effects on catalytic performance. By modifying the substituents on the pyridine ring or the structure of the side chain, researchers can fine-tune the electronic and steric environment around the metal center. This, in turn, can have a profound impact on the activity and selectivity of the catalyst. For example, in copper-catalyzed cross-coupling reactions like the Goldberg reaction, the choice of ligand is critical for achieving high yields and accommodating a broad range of substrates. nih.gov The use of ligands derived from substituted bromopyridines allows for a detailed investigation into how ligand structure influences the efficiency of C-N bond formation. nih.gov

Intermediate in the Synthesis of Functional Molecules for Research

Precursors for Fluorescent Probes and Dyes

The development of novel fluorescent probes and dyes is a cornerstone of modern bio-imaging and sensor technology. While no specific fluorescent probes derived directly from This compound are prominently documented, its structure suggests a strong potential for such applications. The pyridine ring itself is a component of many fluorophores, and its electronic properties can be tuned by substitution.

The general strategy for designing a fluorescent probe involves a fluorophore unit connected to a receptor unit, which selectively interacts with an analyte of interest. In this context, This compound could serve a dual role. The bromo-pyridine core could be elaborated into a larger conjugated system, forming the basis of a new fluorophore. The ethanamine side chain provides a convenient handle for attaching a recognition moiety (e.g., a chelator for metal ions, a reactive group for specific biomolecules, or a pharmacophore for a biological target).

Table 1: Potential Synthetic Routes to Fluorescent Probes from this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridines |

| Amide Coupling | Fluorophore-containing carboxylic acid, coupling agent | Amide-linked fluorophore conjugates |

| Schiff Base Condensation | Aldehyde-functionalized fluorophore | Imine-linked fluorophore conjugates |

Components in Material Science Research (e.g., monomers for polymers)

In material science, monomers with specific functional groups are crucial for the synthesis of polymers with tailored properties. The bifunctional nature of This compound makes it an intriguing candidate as a monomer or a precursor to a monomer for polymerization.

The primary amine could participate in step-growth polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides or polyureas. The resulting polymers would feature a pendant bromo-pyridine group, which could be further functionalized post-polymerization to introduce specific properties like metal-coordination sites, liquid crystallinity, or to act as a grafting point for other polymer chains.

Alternatively, the bromine atom could be transformed into a polymerizable group, such as a vinyl or styryl moiety, via a cross-coupling reaction. The subsequent polymerization of this new monomer would lead to a polymer with a 2-(ethanamine)pyridine side chain.

Despite this potential, there is a lack of specific studies reporting the polymerization of This compound or its direct derivatives.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which is particularly valuable in drug discovery and materials development. A scaffold molecule, which forms the core of the library, should possess multiple points of diversification.

This compound is, in principle, an excellent scaffold for combinatorial library synthesis. The two primary points for diversification are the bromine atom on the pyridine ring and the primary amine group.

A hypothetical combinatorial library synthesis could involve:

Diversification at the amine: Acylation of the ethanamine side chain with a library of different carboxylic acids to generate a diverse set of amides.

Diversification at the bromine: Subsequent Suzuki or other cross-coupling reactions on the bromo-pyridine core of each amide with a library of boronic acids or other coupling partners.

This two-step diversification strategy could rapidly generate a large library of compounds with significant structural diversity around a central pyridyl-ethanamide core. However, no such library synthesis using This compound as the starting scaffold has been explicitly described in the available literature.

Advanced Analytical Methodologies for Research on 2 4 Bromopyridin 2 Yl Ethanamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity assessment of 2-(4-Bromopyridin-2-YL)ethanamine. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography is a viable method for the analysis of this compound, given its predicted boiling point and thermal stability. It is particularly useful for assessing the purity of the compound and identifying any volatile impurities.

Research Findings: A hypothetical GC method for this compound would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The primary amine group might necessitate derivatization, for instance, with a silylating agent, to reduce peak tailing and improve chromatographic performance. However, direct analysis is also possible on specialized columns. For a structurally similar compound, 2-(2-Aminoethyl)pyridine (B145717), predicted GC-MS data is available, suggesting that GC is a suitable technique. hmdb.ca

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more versatile technique for the analysis of this compound, as it can be performed at ambient temperature and is suitable for non-volatile or thermally labile compounds. It is the preferred method for purity determination and preparative separation.

Research Findings: For pyridine (B92270) derivatives, which are generally hydrophilic, reversed-phase HPLC is a common approach. helixchrom.comhelixchrom.com The basic nature of the ethylamine (B1201723) side chain (pKa ~8.75) means that the mobile phase pH will significantly influence retention. Using a buffered mobile phase is crucial for achieving reproducible results and good peak shapes. Core-shell columns can offer a combination of high efficiency and speed for the analysis of such compounds. helixchrom.com

Table 2: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the unequivocal identification of this compound and its potential impurities.

Research Findings: GC-MS: In a GC-MS analysis, in addition to the retention time, the mass spectrum provides a molecular fingerprint. The presence of a bromine atom is readily identifiable from the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which would result in two molecular ion peaks with a 2 Da difference. The fragmentation pattern would likely involve the loss of the ethylamine side chain and cleavage of the pyridine ring. Predicted GC-MS data for the closely related 2-(2-aminoethyl)pyridine shows a top peak at m/z 93, corresponding to the pyridylmethyl cation. nih.gov

LC-MS: LC-MS is particularly advantageous for analyzing this compound, especially in complex matrices. mdpi.comstackexchange.com Electrospray ionization (ESI) in positive ion mode would be the method of choice, leading to the protonated molecule [M+H]+. The bromine isotope pattern would be clearly visible in the mass spectrum of the parent ion. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation of the parent ion. Experimental LC-MS/MS data for 2-(2-aminoethyl)pyridine shows a prominent fragment ion at m/z 106, resulting from the loss of ammonia (B1221849) from the protonated molecule. nih.gov A similar fragmentation pathway can be expected for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | Electron Ionization (EI) | [M]+ at 200/202 | Pyridylmethyl-type fragments, fragments from side-chain cleavage |

| LC-MS | Electrospray (ESI+) | [M+H]+ at 201/203 | Loss of NH3, cleavage of the ethylamine chain |

Real-time Monitoring of Reactions (e.g., In situ IR, NMR)